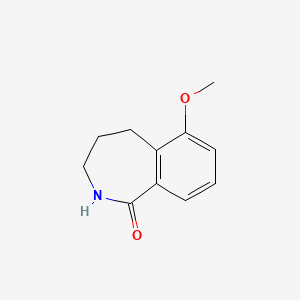

6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

Overview

Description

6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is a member of beta-carbolines . It is a naturally occurring compound in the mammalian body which inhibits serotonin (5-hydroxytryptamine) uptake and monoamine oxidase-A activity .

Synthesis Analysis

A series of novel 2,3,4,5-tetrahydro-7-alkoxy-1H-2-benzazepin-1-ones derivatives was synthesized and screened for its anticonvulsant activities . The synthesis of 1, 2, 3, 4-tetrahydro-2-naphthylamine derivatives also involved 6-Methoxy-3,4-dihydro-2 (1H)-naphthalenone .Molecular Structure Analysis

The molecular structure of 6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one has been studied using IR absorption and Raman spectra. Optimized structures and the harmonic force fields of stable conformers are calculated using the density functional theory .Chemical Reactions Analysis

The chemical reactions of 6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one have been studied using vibrational IR absorption and Raman spectra. These spectra are strongly sensitive to the spatial structure of functional groups, which plays a key role in interactions with receptors .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one include a melting point of 104-106°C .Scientific Research Applications

Synthesis and Structural Analogues

- Synthesis Techniques : 6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one and its analogues are synthesized through complex chemical reactions. For instance, Carpenter et al. (1979) discuss the synthesis of structurally related compounds, highlighting the intricate process involved in creating these molecules (Carpenter, Peesapati, & Proctor, 1979).

Chemical Transformations and Utilizations

- Ring-Expansion and Reduction Processes : Booker‐Milburn et al. (1997) describe the transformation of certain quinolines into 2,3,4,5-tetrahydro-1H-1-benzazepines, showcasing the chemical flexibility and potential applications in various synthesis pathways (Booker‐Milburn, Dunkin, Kelly, Khalaf, Learmonth, Proctor, & Scopes, 1997).

Novel Compound Synthesis

- Innovative Synthesis Methods : The work of Pecherer, Sunbury, & Brossi (1972) demonstrates new methods for synthesizing aromatic methoxy and methylenedioxy substituted 2,3,4,5-tetrahydro-1H-3-benzazepines, contributing to the expansion of available compounds in this chemical class (Pecherer, Sunbury, & Brossi, 1972).

Pharmacological Relevance

- Receptor Affinity Studies : Research by Neumeyer et al. (1991) explores the affinity of certain 2,3,4,5-tetrahydro-1H-3-benzazepines for D1 dopamine receptors, indicating the potential pharmacological significance of these compounds (Neumeyer, Baindur, Niznik, Guan, & Seeman, 1991).

Future Directions

The future directions of research on 6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one could involve further exploration of its potential therapeutic uses, given its ability to inhibit serotonin uptake and monoamine oxidase-A activity . Additionally, more research could be done to understand its chemical reactions and molecular structure in greater detail .

properties

IUPAC Name |

6-methoxy-2,3,4,5-tetrahydro-2-benzazepin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-10-6-2-4-9-8(10)5-3-7-12-11(9)13/h2,4,6H,3,5,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQCPZLWDSZPBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1432937.png)

![(2R)-2-[(E)-3-[2-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B1432938.png)